molecular formula C19H19N3O2S B11991117 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B11991117
M. Wt: 353.4 g/mol
InChI Key: RNWAZTYDQKKFBZ-RGVLZGJSSA-N
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Description

3,4-Dimethoxybenzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxybenzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and the corresponding thiazole hydrazone derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-Dimethoxybenzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde derivatives: Compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) share structural similarities.

    Thiazole derivatives: Compounds such as 2-aminothiazole have similar thiazole rings.

    Hydrazones: Compounds like acetone hydrazone share the hydrazone functional group.

Uniqueness

3,4-Dimethoxybenzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to the combination of its aromatic aldehyde, thiazole, and hydrazone functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H19N3O2S/c1-13-4-7-15(8-5-13)16-12-25-19(21-16)22-20-11-14-6-9-17(23-2)18(10-14)24-3/h4-12H,1-3H3,(H,21,22)/b20-11+

InChI Key

RNWAZTYDQKKFBZ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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